6,7-Diphenyldibenzo[e,g][1,4]diazocine
Description
Historical Development of Dibenzo[e,g]chinesechemsoc.orgacs.orgdiazocine Synthesis and Characterization
The history of the dibenzo[e,g] chinesechemsoc.orgacs.orgdiazocine framework dates back over a century. The first synthesis of racemic 6,7-Diphenyldibenzo[e,g] chinesechemsoc.orgacs.orgdiazocine was reported as early as 1892, achieved through the thermal condensation of [1,1′-biphenyl]-2,2′-diamine and benzil (B1666583). chinesechemsoc.org For many years, the inherent chirality of this molecule was largely overlooked. chinesechemsoc.org
A significant breakthrough occurred with the development of an enantioselective synthesis method. Modern approaches utilize a chiral phosphoric acid (CPA)-catalyzed cyclocondensation of readily available [1,1′-biphenyl]-2,2′-diamine with benzil. chinesechemsoc.orgresearchgate.net This reaction proceeds under mild conditions and provides the desired inherently chiral diazocine in high yield and with excellent enantiomeric excess. chinesechemsoc.orgcqvip.com
Table 2: Enantioselective Synthesis of DDD
| Reactant 1 | Reactant 2 | Catalyst | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| [1,1′-biphenyl]-2,2′-diamine | Benzil | Chiral Phosphoric Acid (CPA) | 82% | 98% |
Data sourced from a 2022 study on the enantioselective synthesis of DDD. chinesechemsoc.orgcqvip.com
Characterization studies have confirmed the nonplanar, eight-membered ring structure of the diazocine. acs.org The high energy barrier to inversion and its chemical stability make DDD an ideal and reliable platform for further chemical modification and application. chinesechemsoc.orgcqvip.com
Significance of the Dibenzo[e,g]chinesechemsoc.orgacs.orgdiazocine Framework in Modern Chemical Research
The dibenzo[e,g] chinesechemsoc.orgacs.orgdiazocine framework, particularly the optically pure DDD, has emerged as a valuable platform for the development of novel chiral ligands and catalysts. chinesechemsoc.orgthieme-connect.com Its rigid scaffold allows for the precise positioning of catalytic groups, which is crucial for effective asymmetric catalysis. thieme-connect.com
Researchers have successfully synthesized a key intermediate, (-)-6,7-diphenyldibenzo[e,g] chinesechemsoc.orgacs.orgdiazocine-1,12-diol ((-)-DDDOL), from the enantiomerically pure diazocine. chinesechemsoc.org This diol serves as a versatile precursor for a variety of unique chiral ligands, including phosphoramidites, phosphoric acids, and both mono- and diphosphine ligands. chinesechemsoc.orgcqvip.com
The performance of these new DDD-based ligands has been tested in transition-metal-catalyzed asymmetric reactions. chinesechemsoc.org For instance, in Rhodium-catalyzed asymmetric hydrogenation, a DDD-derived phosphoramidite (B1245037) ligand demonstrated high efficiency, yielding the product with 95% enantiomeric excess. chinesechemsoc.org Preliminary studies have shown that these ligands exhibit enantioselectivities that are comparable or, in some cases, superior to those achieved with widely used ligands derived from BINOL or SPINOL scaffolds. chinesechemsoc.orgcqvip.com This highlights the significant potential of the dibenzo[e,g] chinesechemsoc.orgacs.orgdiazocine framework to contribute to the field of asymmetric synthesis. thieme-connect.com
Table 3: Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| 6,7-Diphenyldibenzo[e,g] chinesechemsoc.orgacs.orgdiazocine | DDD |
| [1,1′-biphenyl]-2,2′-diamine | - |
| Benzil | - |
| Tetraphenlene | - |
| Chiral Phosphoric Acid | CPA |
| (-)-6,7-diphenyldibenzo[e,g] chinesechemsoc.orgacs.orgdiazocine-1,12-diol | (-)-DDDOL |
| BINOL | - |
Structure
2D Structure
3D Structure
Properties
CAS No. |
33283-30-6 |
|---|---|
Molecular Formula |
C26H18N2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
9,10-diphenyl-8,11-diazatricyclo[10.4.0.02,7]hexadeca-1,3,5,7,9,11,13,15-octaene |
InChI |
InChI=1S/C26H18N2/c1-3-11-19(12-4-1)25-26(20-13-5-2-6-14-20)28-24-18-10-8-16-22(24)21-15-7-9-17-23(21)27-25/h1-18H |
InChI Key |
UDZBOPAKQDVWOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3C=CC=CC3=C4C=CC=CC4=N2)C5=CC=CC=C5 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6,7 Diphenyldibenzo E,g 1 2 Diazocine and Its Derivatives
Early Preparative Routes and Racemic Synthesis (e.g., Thermal Condensation)
The first documented synthesis of 6,7-Diphenyldibenzo[e,g] chinesechemsoc.orgcas.cndiazocine dates back to 1892. chinesechemsoc.org This early method involved the thermal condensation of [1,1′-biphenyl]-2,2′-diamine with benzil (B1666583). chinesechemsoc.org This approach produces the compound as a racemic mixture, meaning both enantiomers are formed in equal amounts. This classical route laid the groundwork for future explorations into the stereoselective synthesis of this unique heterocyclic system. chinesechemsoc.org
Enantioselective Synthesis Strategies
The recognition of DDD's inherent chirality spurred the development of methods to synthesize it in an enantiomerically pure form. chinesechemsoc.org These advanced strategies are crucial for its application in asymmetric catalysis, where the specific three-dimensional arrangement of a ligand is paramount. thieme-connect.com
A significant breakthrough in the asymmetric synthesis of DDD was achieved through a metal-free cyclocondensation reaction catalyzed by a chiral phosphoric acid (CPA). chinesechemsoc.orgthieme-connect.com This method involves the reaction of readily available [1,1′-biphenyl]-2,2′-diamine with benzil under mild conditions. chinesechemsoc.org The CPA catalyst effectively controls the stereochemical outcome of the reaction, leading to the formation of the desired enantiomer with high selectivity.
Researchers found that by using a CPA catalyst, the cyclocondensation of [1,1′-biphenyl]-2,2′-diamine and benzil could produce the enantioenriched DDD in 82% yield with an impressive 98% enantiomeric excess (ee). chinesechemsoc.orgcqvip.com The optimization of the reaction conditions, including the choice of catalyst, solvent, and temperature, was critical to achieving this high level of stereocontrol. chinesechemsoc.org The enantioselectivity of this process is believed to originate from the CPA-catalyzed dehydration step. thieme-connect.com
| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|
| 1 | (R)-C1 (30) | Dioxane | 65 | 24 | 63 | 22 |
| 2 | (R)-C1 (10) | Toluene | 65 | 24 | 70 | 35 |
| 3 | (R)-C1 (10) | DCE | 65 | 24 | 52 | 28 |
| 4 | (R)-C1 (10) | THF | 65 | 24 | 82 | 41 |
| 5 | (R)-C18 (10) | THF | 65 | 48 | 82 | 98 |
The utility of the chiral phosphoric acid-catalyzed strategy extends to the synthesis of chiral DDD derivatives from racemic starting materials through dynamic kinetic resolution (DKR). chinesechemsoc.orgcqvip.com DKR is a powerful technique that allows for the conversion of a racemate into a single, enantiomerically pure product in a theoretical yield of 100%. rsc.org
This approach is particularly effective for substituted [1,1′-biphenyl]-2,2′-diamines where rotation around the aryl-aryl bond is hindered. chinesechemsoc.org For instance, when racemic 6,6′-difluoro-[1,1′-biphenyl]-2,2′-diamine was subjected to the CPA-catalyzed condensation with benzil, the corresponding DDD product was obtained in 86% yield and with 85% ee through a dynamic kinetic resolution process. chinesechemsoc.org This demonstrates the ability of the catalytic system to not only facilitate the cyclization but also to control the axial chirality of the biaryl precursor during the reaction. chinesechemsoc.org
Initial explorations into the enantioselective synthesis of the DDD scaffold also considered metal-catalyzed approaches. One hypothesized route involved a palladium-catalyzed double isocyanide insertion using a 2,2′-diisocyano-1,1′-biphenyl precursor. chinesechemsoc.org The proposed mechanism suggested that this would form a key palladium intermediate, which, after transmetallation with an aryl boronic acid and subsequent reductive elimination, would yield enantioenriched DDD derivatives in the presence of a chiral ligand. chinesechemsoc.org
However, this palladium-catalyzed reaction sequence did not produce the desired 6,7-diaryldibenzo[e,g] chinesechemsoc.orgcas.cndiazocine product. chinesechemsoc.org Instead, the reaction yielded a different inherently chiral, saddle-shaped product with high enantiomeric excess. chinesechemsoc.org This outcome highlighted the challenges in predicting and controlling the reaction pathways in complex, metal-catalyzed cyclizations and led researchers to focus on the more successful CPA-catalyzed condensation strategy. chinesechemsoc.org
Diversification and Functionalization of the Dibenzo[e,g]chinesechemsoc.orgcas.cndiazocine Scaffold
The successful enantioselective synthesis of the DDD core structure has opened avenues for its use as a platform for developing novel chiral ligands and catalysts. chinesechemsoc.orgcqvip.com The inherent chirality, rigidity, and stability of the scaffold make it an attractive alternative to established backbones like BINOL and SPINOL. chinesechemsoc.org
A key strategy for the diversification of the DDD scaffold involves the synthesis of optically pure precursors that can be readily converted into a variety of functional molecules. A pivotal intermediate in this process is (-)-6,7-diphenyldibenzo[e,g] chinesechemsoc.orgcas.cndiazocine-1,12-diol, commonly referred to as (-)-DDDOL. chinesechemsoc.org
This crucial diol precursor is synthesized via the demethylation of an optically pure dimethoxy-substituted DDD derivative, which can be prepared with high enantioselectivity using the CPA-catalyzed method. chinesechemsoc.org The demethylation process yields (-)-DDDOL in good yield (72%). chinesechemsoc.org From this versatile intermediate, a range of new chiral ligands have been prepared, including:
Phosphoramidites (DDD1-4): Prepared in a single step from (-)-DDDOL. chinesechemsoc.org
Chiral Phosphoric Acid (DDD5): A DDD-based CPA catalyst. chinesechemsoc.org
Mono- and Bis-phosphine Ligands (DDD6-9): Synthesized in 2-4 steps. chinesechemsoc.org
The development of these DDD-based ligands demonstrates the potential of this scaffold to serve as a modular platform for creating new tools for asymmetric synthesis. chinesechemsoc.org
Modular Approaches for Derivative Libraries
The development of modular synthetic strategies is a cornerstone of modern medicinal and materials chemistry, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies and the optimization of functional properties. For the 6,7-Diphenyldibenzo[e,g] chinesechemsoc.orgresearchgate.netdiazocine (DDD) scaffold, modular approaches have been effectively employed to create libraries of derivatives, particularly chiral ligands, from a common, strategically functionalized intermediate. This methodology allows for structural diversification at a late stage of the synthesis, providing efficient access to a range of related compounds.
A prime example of such a strategy is the use of the optically pure diphenol derivative, (-)-6,7-diphenyldibenzo[e,g] chinesechemsoc.orgresearchgate.netdiazocine-1,12-diol ((-)-DDDOL), as a versatile precursor. chinesechemsoc.org This key intermediate can be synthesized via demethylation of its corresponding dimethoxy-substituted precursor. chinesechemsoc.org The presence of the two hydroxyl groups on the dibenzo portion of the molecule provides reactive handles for the introduction of a variety of functional moieties, thereby facilitating the construction of a library of derivatives.
This modular approach has been successfully applied to the synthesis of a unique collection of inherently chiral ligands based on the DDD scaffold. From the common precursor (-)-DDDOL, several classes of ligands have been prepared, demonstrating the efficiency and versatility of this synthetic design. The library of synthesized derivatives includes phosphoramidites, a chiral phosphoric acid (CPA), and both mono- and bis-phosphine ligands. chinesechemsoc.org
The generation of these diverse ligand types from a single, readily accessible intermediate highlights the power of a modular strategy. Each new derivative retains the core chiral DDD framework while presenting different coordinating atoms and steric environments, making them suitable for screening in a wide range of asymmetric catalytic reactions. The yields for the derivatization of (-)-DDDOL are generally moderate to good, underscoring the practical utility of this approach for library generation. chinesechemsoc.org
The following interactive table summarizes the library of chiral ligands synthesized from the common intermediate (-)-DDDOL, showcasing the modularity of the approach.
| Derivative Class | Specific Ligands | Synthesis from (-)-DDDOL | Overall Yield |
| Phosphoramidite (B1245037) Ligands | DDD1-4 | One-step conversion | 56% - 72% |
| Chiral Phosphoric Acid | DDD5 | Multi-step | Moderate |
| Monophosphine Ligands | DDD6, DDD7 | Multi-step | 14% - 34% (overall) |
| Bis-phosphine Ligands | DDD8, DDD9 | Multi-step | 14% - 34% (overall) |
This modular synthetic route to a library of DDD-based chiral ligands establishes the 6,7-Diphenyldibenzo[e,g] chinesechemsoc.orgresearchgate.netdiazocine scaffold as a viable platform for the development of new catalysts and functional molecules. The ability to systematically modify the structure around a rigid and chiral core is a significant advancement in the exploration of this unique heterocyclic system.
Fundamental Stereochemical Investigations and Conformational Dynamics of 6,7 Diphenyldibenzo E,g 1 2 Diazocine
Elucidation of Inherent Chirality in the Saddle-Shaped Configuration
6,7-Diphenyldibenzo[e,g] chinesechemsoc.orgweizmann.ac.ildiazocine is a notable example of a molecule possessing inherent chirality. chinesechemsoc.orgresearchgate.net This type of chirality is an intrinsic property of a cyclic molecule's curvature, existing even in the absence of traditional chiral elements such as a stereocenter, axis, plane, or helix. researchgate.net The chirality of DDD arises from its inflexible, saddle-shaped configuration, which is structurally similar to that of tetraphenylene. chinesechemsoc.org
This rigid, non-planar, eight-membered ring structure is devoid of symmetry in such a way that its mirror image is non-superimposable. researchgate.net Although intuitively it might appear achiral, the fixed saddle conformation locks the molecule into one of two enantiomeric forms. chinesechemsoc.org The existence of this inherent chirality has been a key focus of research, leading to the development of methods for its enantioselective synthesis. chinesechemsoc.orgresearchgate.net For instance, the use of a chiral phosphoric acid (CPA) as a catalyst in the cyclocondensation reaction between [1,1′-biphenyl]-2,2′-diamine and benzil (B1666583) has proven effective in producing enantioenriched DDD. chinesechemsoc.org
Quantitative Analysis of Conformational Inversion Barriers
A critical aspect of the stereochemistry of 6,7-Diphenyldibenzo[e,g] chinesechemsoc.orgweizmann.ac.ildiazocine is the energy barrier to conformational inversion—the process by which one enantiomer would convert into the other. For its chirality to be stable and resolvable, this barrier must be sufficiently high to prevent racemization under normal conditions.
Density functional theory (DFT) calculations have been employed to quantify this energy barrier. The calculations reveal a Gibbs free energy of activation (ΔG‡) for the interconversion between enantiomers to be approximately 39.5 kcal/mol. chinesechemsoc.orgcqvip.com This unexpectedly high barrier confirms the exceptional conformational rigidity of the saddle-shaped structure. chinesechemsoc.org A high inversion barrier is a key characteristic that renders the chirality of DDD stable, making it an ideal and reliable scaffold for applications where stereochemical integrity is paramount, such as in the design of chiral ligands for asymmetric catalysis. chinesechemsoc.orgcqvip.com
| Parameter | Value | Method |
|---|---|---|
| ΔG‡ (Interconversion Barrier) | 39.5 kcal/mol | Density Functional Theory (DFT) |
Structural Elucidation via X-ray Crystallography of Key Intermediates and Derivatives
X-ray crystallography has been an indispensable tool for confirming the absolute configurations and solid-state conformations of various derivatives of 6,7-Diphenyldibenzo[e,g] chinesechemsoc.orgweizmann.ac.ildiazocine. This analytical technique provides definitive proof of the three-dimensional arrangement of atoms within a crystalline solid.
The absolute configurations of several key derivatives, including the phosphoramidite (B1245037) ligand DDD1 and the bisphosphine ligand DDD7, have been unequivocally confirmed by X-ray diffraction analysis. chinesechemsoc.org These analyses provide concrete evidence of the molecular structure and the stereochemical relationships within the chiral ligands derived from the DDD scaffold. Furthermore, X-ray crystallography was used to determine the structures of the Z- and E-isomers of N-(2-amino-1,2-diphenylethenyl)carbazoles, which are rearrangement products formed from the diazocine under specific reductive conditions. nih.gov This demonstrates the power of X-ray diffraction in characterizing not only the target molecule and its derivatives but also its reaction products, providing crucial insights into its chemical behavior. nih.gov
| Compound/Derivative | Significance of Analysis |
|---|---|
| Phosphoramidite Ligand (DDD1) | Confirmation of absolute configuration. chinesechemsoc.org |
| Bisphosphine Ligand (DDD7) | Confirmation of absolute configuration. chinesechemsoc.org |
| N-(2-amino-1,2-diphenylethenyl)carbazoles (Z- and E-isomers) | Structural determination of rearrangement products. nih.gov |
Impact of Molecular Design on Stereochemical Stability and Features
The inherent chirality and high conformational stability of the 6,7-Diphenyldibenzo[e,g] chinesechemsoc.orgweizmann.ac.ildiazocine core make it an excellent platform for the development of novel chiral ligands and catalysts. chinesechemsoc.orgcqvip.com The molecular design of DDD derivatives leverages its rigid saddle-shaped backbone to create well-defined chiral environments for applications in asymmetric synthesis.
The chemical stability and high barrier to racemization allow for the synthesis of a variety of functionalized derivatives without loss of stereochemical integrity. chinesechemsoc.org Researchers have successfully prepared a range of unique, inherently chiral ligands from an optically pure diphenol derivative of DDD, known as DDDOL. chinesechemsoc.orgcqvip.com These include phosphoramidites, phosphoric acids, and both mono- and diphosphine ligands. chinesechemsoc.orgcqvip.com The design of these molecules is predicated on the stability of the central diazocine scaffold. Preliminary studies have shown that these newly developed ligands, when used in asymmetric reactions catalyzed by palladium or rhodium, exhibit enantioselectivities that are comparable or even superior to those achieved with ligands derived from well-established scaffolds like BINOL or SPINOL. chinesechemsoc.orgcqvip.com This highlights how the intrinsic stereochemical features of the DDD framework directly and positively impact the performance of its derivatives in catalysis. chinesechemsoc.org
Mechanistic Studies and Chemical Reactivity of 6,7 Diphenyldibenzo E,g 1 2 Diazocine
Electron Transfer and Reductive Transformations
The reduction of 6,7-Diphenyldibenzo[e,g] chinesechemsoc.orgacs.orgdiazocine does not lead to a simple, stable aromatic dianion as might be expected. Instead, it initiates a cascade of transformations, highlighting the compound's susceptibility to electron transfer-induced rearrangements.
Formation of Dianions and Subsequent Rearrangement Pathways
Attempts to generate the potentially aromatic 18π-electron dianion of 6,7-Diphenyldibenzo[e,g] chinesechemsoc.orgacs.orgdiazocine through chemical reduction result in a profound molecular rearrangement. acs.orgnih.gov When the parent diazocine is treated with sodium metal in tetrahydrofuran (B95107) (THF), a two-electron transfer occurs. However, the resulting dianionic species is unstable and immediately undergoes a skeletal reorganization. nih.gov
The transformation proceeds through the reductive cleavage of the N-N bond and the biphenyl (B1667301) C-C bond, ultimately forming the dianions of isomeric N-(2-amino-1,2-diphenylethenyl)carbazoles. acs.orgnih.gov Subsequent hydrolysis of this reaction mixture does not yield the expected diazocine derivative but instead produces a 55:45 mixture of the (Z)- and (E)-isomers of N-(2-amino-1,2-diphenylethenyl)carbazole. nih.gov The identities of these rearranged products have been unequivocally confirmed through separation and single-crystal X-ray diffraction analysis. acs.orgnih.gov
Behavior Towards Various Reducing Agents and Conditions
The rearrangement pathway initiated by electron transfer is not limited to reduction by alkali metals. Similar results are observed under different reducing conditions, confirming that the key step is the initial electron transfer to the diazocine core. acs.orgnih.govresearchgate.net For instance, treating 6,7-Diphenyldibenzo[e,g] chinesechemsoc.orgacs.orgdiazocine with tert-butyllithium, followed by quenching with water, yields the same 55:45 mixture of (Z)- and (E)-N-(2-amino-1,2-diphenylethenyl)carbazoles. nih.govresearchgate.net This corroborates that the formation of an anionic intermediate via electron transfer, rather than a specific reagent-driven mechanism, is responsible for the observed molecular reorganization.
| Reducing Agent/Conditions | Intermediate | Final Product (after Hydrolysis) | Isomer Ratio (Z:E) | Reference |
|---|---|---|---|---|
| Sodium in THF | N-(2-amino-1,2-diphenylethenyl)carbazole dianions | N-(2-amino-1,2-diphenylethenyl)carbazoles | 55:45 | nih.gov |
| 1. tert-Butyllithium in THF 2. H₂O | (Inferred) Dianionic species | N-(2-amino-1,2-diphenylethenyl)carbazoles | 55:45 | nih.govresearchgate.net |
Cycloaddition Reactions Involving the Diazocine Core
While the synthesis of the dibenzo[e,g] chinesechemsoc.orgacs.orgdiazocine scaffold can be achieved through formal [4+4] annulation reactions, the participation of the pre-formed 6,7-Diphenyldibenzo[e,g] chinesechemsoc.orgacs.orgdiazocine core itself in cycloaddition reactions, such as [4+2] Diels-Alder reactions, is not well-documented in the scientific literature. The inherent rigidity and non-planar, saddle-shaped conformation of the diazocine ring may impose significant steric and electronic barriers to its participation as either a diene or a dienophile in concerted cycloaddition processes.
Nucleophilic Aromatic Substitution Reactions
Detailed research findings on nucleophilic aromatic substitution (SNAr) reactions performed directly on the peripheral benzo rings of the 6,7-Diphenyldibenzo[e,g] chinesechemsoc.orgacs.orgdiazocine core are limited in widely available literature. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group on the aromatic ring to facilitate the addition-elimination mechanism. masterorganicchemistry.comlibretexts.org Without such activation, the phenyl rings of the dibenzodiazocine are generally not susceptible to nucleophilic attack.
Regioselectivity and Stereoselectivity in Reactions of Dibenzo[e,g]chinesechemsoc.orgacs.orgdiazocine Derivatives
The non-planar, saddle-shaped structure of 6,7-Diphenyldibenzo[e,g] chinesechemsoc.orgacs.orgdiazocine (DDD) results in inherent chirality. chinesechemsoc.org The energy barrier for the interconversion between its enantiomers is remarkably high (ΔG = 39.5 kcal/mol), rendering the molecule configurationally stable at room temperature and an excellent platform for developing chiral ligands and catalysts. chinesechemsoc.org
The enantioselective synthesis of DDD derivatives has been achieved with high stereocontrol. A notable example is the chiral phosphoric acid (CPA)-catalyzed cyclocondensation of [1,1′-biphenyl]-2,2′-diamine and benzil (B1666583), which produces the desired diazocine product in 82% yield and with 98% enantiomeric excess (ee). chinesechemsoc.org
Further functionalization of these optically pure diazocine scaffolds demonstrates both regioselectivity and the preservation of stereochemical integrity. For instance, the demethylation of enantiomerically pure (-)-1,12-dimethoxy-6,7-diphenyldibenzo[e,g] chinesechemsoc.orgacs.orgdiazocine serves as a key step in creating versatile ligand precursors. This reaction yields the target diol, (-)-6,7-diphenyldibenzo[e,g] chinesechemsoc.orgacs.orgdiazocine-1,12-diol (DDDOL), in 72% yield. chinesechemsoc.org A degree of regioselectivity is observed, as a monomethylated byproduct is also formed in 16% yield. chinesechemsoc.org This optically pure DDDOL intermediate has been successfully converted into a variety of novel chiral phosphoramidite (B1245037) and phosphine (B1218219) ligands, which have shown efficacy in asymmetric catalysis. chinesechemsoc.org
| Ligand Type | Example Ligands | Synthetic Yield |
|---|---|---|
| Phosphoramidites | DDD1-4 | 56-72% |
| Chiral Phosphoric Acid (CPA) | DDD5 | Moderate |
| Mono- and Bis-phosphines | DDD6-9 | 14-34% (overall) |
Theoretical and Computational Chemistry Approaches to 6,7 Diphenyldibenzo E,g 1 2 Diazocine
Prediction of Conformational Preferences and Stereochemical Outcomes
Computational methods are highly effective in predicting the most stable conformations of molecules and, consequently, their likely stereochemical outcomes. For DDD, its structure is analogous to tetraphenylene, which also adopts a stable saddle-shaped geometry. chinesechemsoc.orgchinesechemsoc.org DFT calculations confirmed that this inflexible saddle configuration is the ground-state conformation for DDD. chinesechemsoc.org The prediction of the high-energy barrier to inversion (racemization) was a key computational finding that established the inherent chirality of this molecule, even in the absence of traditional chiral centers, axes, or planes. chinesechemsoc.org This theoretical prediction guided the experimental efforts, leading to the successful enantioselective synthesis and isolation of its stable enantiomers. The agreement between the computationally predicted stability and the experimental observations underscores the predictive power of DFT in assessing conformational preferences and stereochemical stability. chinesechemsoc.org
Applications of 6,7 Diphenyldibenzo E,g 1 2 Diazocine in Asymmetric Catalysis
Design and Synthesis of Advanced Chiral Ligands Based on the Dibenzo[e,g]chinesechemsoc.orgcas.cndiazocine Scaffold
The development of ligands from the DDD scaffold begins with the enantioselective synthesis of DDD itself, which can be achieved via a chiral phosphoric acid (CPA)-catalyzed cyclocondensation of [1,1′-biphenyl]-2,2′-diamine and benzil (B1666583), yielding the product with high enantiomeric excess (98% ee). chinesechemsoc.org A key intermediate for ligand synthesis is the optically pure diphenol derivative, (-)-6,7-diphenyldibenzo[e,g] chinesechemsoc.orgcas.cndiazocine-1,12-diol (DDDOL), prepared through the demethylation of its precursor. chinesechemsoc.org This common precursor serves as the foundation for synthesizing a variety of unique, inherently chiral ligands, including phosphoramidites, phosphoric acids, and phosphines. chinesechemsoc.org The structural rigidity of the DDD core, which has a biaryl dihedral angle of approximately 71°, is comparable to that of established scaffolds like BINOL, suggesting its potential for creating effective chiral environments in catalysis. chinesechemsoc.org
A series of phosphoramidite (B1245037) ligands have been successfully synthesized from the key intermediate, (-)-DDDOL. chinesechemsoc.org These ligands, denoted as DDD1-4, are prepared through a straightforward one-step conversion. This process involves reacting (-)-DDDOL with the appropriate phosphorochloridite agent, typically generated in situ from phosphorus trichloride (B1173362) and a secondary amine. The synthesis is efficient, providing the desired phosphoramidite ligands in good yields. chinesechemsoc.org
Table 1: Synthesis of DDD-Based Phosphoramidite Ligands
| Ligand | Amine Reagent | Yield |
|---|---|---|
| DDD1 | N,N-Dimethylamine | 72% |
| DDD2 | N,N-Diethylamine | 65% |
| DDD3 | Pyrrolidine | 68% |
| DDD4 | Dibenzylamine | 56% |
Data sourced from a study on inherently chiral 6,7-Diphenyldibenzo[e,g] chinesechemsoc.orgcas.cndiazocine. chinesechemsoc.org
Catalytic Performance in Enantioselective Transformations
Ligands derived from the 6,7-Diphenyldibenzo[e,g] chinesechemsoc.orgcas.cndiazocine scaffold have demonstrated significant potential in asymmetric catalysis, particularly in reactions catalyzed by palladium and rhodium. chinesechemsoc.org Preliminary studies show that these novel ligands can achieve enantioselectivities that are comparable or, in some cases, superior to those obtained with well-established ligands derived from BINOL and SPINOL. chinesechemsoc.orgcqvip.com
The application of DDD-based ligands has been explored in palladium-catalyzed asymmetric reactions. For instance, in the asymmetric allylic amination of (E)-1,3-diphenylallyl acetate (B1210297) with benzylamine, the diphosphine ligand DDD8 was investigated. When combined with a palladium precursor, the resulting catalyst system demonstrated the ability to induce asymmetry in the product, albeit with moderate success compared to established systems under initial screening conditions.
Table 2: Performance of DDD8 in Pd-Catalyzed Asymmetric Allylic Amination
| Catalyst System | Yield | Enantiomeric Excess (ee) |
|---|---|---|
| [Pd(allyl)Cl]₂ / DDD8 | 99% | 45% ee |
| [Pd(allyl)Cl]₂ / (R)-BINAP | 85% | 89% ee |
Reaction conditions: (E)-1,3-diphenylallyl acetate, benzylamine, catalyst loading, solvent, temperature, and time as described in the source literature. chinesechemsoc.org
While the enantioselectivity achieved with the DDD8 ligand was lower than that of the benchmark (R)-BINAP ligand in this specific reaction, the high yield indicates effective catalytic activity. chinesechemsoc.org This result highlights the potential of the DDD scaffold and suggests that further optimization of the ligand structure and reaction conditions could lead to improved performance.
DDD-based phosphoramidite ligands have been successfully employed in rhodium-catalyzed asymmetric hydrogenation, a cornerstone of enantioselective synthesis. chinesechemsoc.org The performance of these ligands was evaluated in the hydrogenation of prochiral olefins, such as methyl α-acetamidoacrylate. The monodentate phosphoramidite ligand DDD1, when used with a rhodium precursor, formed a highly effective catalyst for this transformation.
Table 3: Performance of DDD1 in Rh-Catalyzed Asymmetric Hydrogenation
| Substrate | Catalyst System | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|
| Methyl α-acetamidoacrylate | [Rh(COD)₂]BF₄ / DDD1 | >99% | 96% ee |
| Methyl α-acetamidoacrylate | [Rh(COD)₂]BF₄ / BINOL-L * | >99% | 95% ee |
| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)₂]BF₄ / DDD1 | >99% | 98% ee |
| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)₂]BF₄ / BINOL-L * | >99% | 99% ee |
*BINOL-L refers to a comparable phosphoramidite ligand derived from BINOL and dimethylamine. chinesechemsoc.org
The results show that the DDD1 ligand provides excellent yields and high enantioselectivities, on par with a well-regarded BINOL-derived phosphoramidite ligand for the hydrogenation of standard benchmark substrates. chinesechemsoc.org This demonstrates the effectiveness of the DDD scaffold in creating a chiral environment capable of precise stereochemical control in rhodium catalysis. chinesechemsoc.org
Comparative Studies with Established Chiral Ligand Systems (e.g., BINOL- and SPINOL-derived Ligands)
A key measure of a new chiral scaffold's utility is its performance relative to established and widely used systems like those derived from BINOL (1,1'-Bi-2-naphthol) and SPINOL (1,1'-Spirobiindane-7,7'-diol). The 6,7-Diphenyldibenzo[e,g] chinesechemsoc.orgcas.cndiazocine scaffold has shown promising results in such comparisons. chinesechemsoc.org
Structurally, the DDD framework shares a key feature with BINOL: a significant biaryl dihedral angle (approximately 71°), which is crucial for creating a well-defined and sterically hindered chiral pocket around the metal center. chinesechemsoc.org This structural similarity provides a basis for its comparable catalytic performance.
In functional comparisons, ligands derived from DDD have proven to be competitive. As detailed in the Rh-catalyzed asymmetric hydrogenation of methyl α-acetamidoacrylate (Table 3), the DDD1 phosphoramidite ligand achieved 96% ee, which is slightly better than the 95% ee obtained with the analogous BINOL-derived ligand under the same conditions. chinesechemsoc.org For the hydrogenation of methyl (Z)-α-acetamidocinnamate, the DDD1 ligand provided 98% ee, which is comparable to the 99% ee from the BINOL-based system. chinesechemsoc.org
These preliminary studies indicate that the inherently chiral DDD scaffold is not merely a structural curiosity but a viable and potent platform for developing advanced chiral ligands. chinesechemsoc.org Its performance, which can match or even exceed that of ligands based on privileged structures like BINOL, underscores its potential for broader application in the field of asymmetric catalysis. chinesechemsoc.orgcqvip.com
Structure-Activity Relationships in Dibenzo[e,g]chinesechemsoc.orgcqvip.comdiazocine-Based Catalysts
The development of a series of ligands from the 6,7-Diphenyldibenzo[e,g] chinesechemsoc.orgcqvip.comdiazocine (DDD) scaffold has provided valuable insights into the structure-activity relationships that govern their catalytic performance. The rigid, saddle-shaped backbone of DDD is a key feature, creating a well-defined chiral environment around the metal center. chinesechemsoc.orgthieme-connect.com The modular nature of the synthesis allows for systematic modifications, particularly at the 1- and 12-positions of the diphenol derivative DDDOL, enabling the fine-tuning of steric and electronic properties of the resulting ligands. chinesechemsoc.org
A series of phosphoramidite ligands (DDD1-4) were prepared from (-)-DDDOL and tested. chinesechemsoc.org The variation in the amine component of the phosphoramidite group directly influences the ligand's steric bulk and electronic nature, which in turn affects the enantioselectivity of the catalytic process. Studies in Pd-catalyzed asymmetric allylic amination revealed that these subtle structural changes could significantly impact the catalyst's effectiveness, with one of the phosphoramidite ligands achieving up to 92% ee.
Furthermore, novel mono- and diphosphine ligands have been developed based on the DDD framework. chinesechemsoc.org The diphosphine ligand, in particular, was investigated in Rh-catalyzed asymmetric hydrogenation. While its performance was moderate compared to established ligands like SEGPHOS, it demonstrated significantly better enantioselectivity than the widely used BINAP under the tested conditions. thieme-connect.com This highlights that the unique geometry of the DDD backbone can offer advantages in specific catalytic systems.
Density Functional Theory (DFT) calculations have been employed to understand the origin of enantioselectivity in the synthesis of the DDD core itself, suggesting that the chiral phosphoric acid catalyst plays a crucial role in the dehydration step of the cyclocondensation reaction. thieme-connect.com This fundamental understanding aids in the rational design of future catalysts based on this scaffold. The ability to create a diverse library of ligands from a single, readily accessible, and inherently chiral precursor makes the dibenzo[e,g] chinesechemsoc.orgcqvip.comdiazocine framework a highly promising platform for the future development of bespoke catalysts for asymmetric synthesis. chinesechemsoc.orgthieme-connect.com
Potential Applications Beyond Catalysis: Supramolecular Chemistry and Functional Materials
Molecular Recognition Properties of the Dibenzo[e,g]chinesechemsoc.orgcqvip.comdiazocine Scaffold
The dibenzo[e,g] chinesechemsoc.orgcqvip.comdiazocine framework, particularly in the form of 6,7-Diphenyldibenzo[e,g] chinesechemsoc.orgcqvip.comdiazocine (DDD), possesses a distinct, non-superimposable mirror image, a property known as inherent chirality. chinesechemsoc.orgresearchgate.net This chirality is not due to traditional chiral centers but arises from the molecule's rigid, saddle-shaped curvature. chinesechemsoc.org The energy barrier to interconversion between its enantiomers is remarkably high (ΔG = 39.5 kcal/mol), ensuring its chiral stability. chinesechemsoc.orgcqvip.com
This inherent chirality and structural rigidity make the DDD scaffold an excellent platform for molecular recognition, which is the specific interaction between two or more molecules. By modifying the core structure, for example, by creating derivatives like 6,7-diphenyldibenzo[e,g] chinesechemsoc.orgcqvip.comdiazocine-1,12-diol (DDDOL), it is possible to synthesize a variety of new chiral ligands. chinesechemsoc.org These ligands can be designed to selectively bind to other chiral molecules, a crucial process in applications such as enantioselective separation and asymmetric catalysis. chinesechemsoc.org The well-defined three-dimensional structure of the diazocine saddle provides a pre-organized binding pocket, enhancing its ability to discriminate between different molecular shapes and functionalities.
| Chemical Stability | The core scaffold is chemically robust. chinesechemsoc.org | Allows for further chemical modification to create tailored molecular receptors. |
Integration into Fluorescent Functional Materials
The diazocine scaffold, as a bridged azobenzene derivative, is a key component in the design of photochromic materials—materials that change their properties upon exposure to light. nih.gov This photoswitching capability can be coupled with fluorescence to create advanced functional materials. Certain π-conjugated diazocine derivatives have been shown to exhibit a "turn-on" fluorescence response. nih.gov
In their stable, non-fluorescent state, these molecules can be irradiated with light of a specific wavelength, causing them to isomerize to a metastable state that is highly fluorescent. nih.gov This process is reversible, and the fluorescence can be "switched off" through thermal relaxation. nih.gov For some diazocine-based molecules, the quantum efficiency of this emission can be significantly enhanced, making them highly sensitive. nih.gov This behavior makes 6,7-Diphenyldibenzo[e,g] chinesechemsoc.orgcqvip.comdiazocine and its derivatives promising candidates for integration into materials for sensing, bio-imaging, and data storage, where a change in fluorescence signals a specific event or interaction.
Exploration in Optoelectronic Systems and Devices
The ability of diazocine derivatives to reversibly isomerize between two distinct states using light is the fundamental principle behind their potential use in optoelectronic systems and devices. beilstein-journals.org Unlike traditional azobenzenes, many diazocines have a thermodynamically stable cis (or Z) isomer and a metastable trans (or E) isomer. beilstein-journals.orgnih.gov The two isomers possess well-separated absorption bands, allowing for selective switching with different wavelengths of light. nih.gov
The photoisomerization process in the diazocine scaffold is exceptionally fast, occurring on a femtosecond timescale. nih.gov This rapid and efficient switching, coupled with good photostability, makes the scaffold an outstanding candidate for applications such as:
Molecular Switches: Controlling electrical or optical signals at the molecular level.
Data Storage: Storing information by switching molecules between their "0" and "1" states.
Light-Responsive Actuators: Converting light energy into mechanical motion for micro-robotics or smart materials. beilstein-journals.org
The rigid, pincer-like motion that occurs during the isomerization of some diazocines allows for significant changes in molecular geometry, a property that can be harnessed to control the bulk properties of a material. beilstein-journals.orgbeilstein-journals.org
Table 2: Photochemical Properties of Diazocine Scaffolds
| Property | Isomer 1 (Stable) | Isomer 2 (Metastable) | Significance for Optoelectronics |
|---|---|---|---|
| Configuration | Z (cis) | E (trans) | Two distinct, switchable states for binary applications. nih.gov |
| Absorption Maximum | ~404 nm | ~490 nm | Allows for selective addressing of each state with different colors of light. nih.gov |
| Isomerization Time | 270 fs (Z→E) | 320 fs (E→Z) | Enables ultrafast switching speeds for high-frequency devices. nih.gov |
| Geometric Change | Bent, V-shape | Planar, rod-like | Can induce mechanical changes in a material for actuator applications. nih.gov |
Supramolecular Assembly and Host-Guest Chemistry
Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent forces. The rigid and well-defined saddle shape of 6,7-Diphenyldibenzo[e,g] chinesechemsoc.orgcqvip.comdiazocine makes it an attractive building block for creating such assemblies. chinesechemsoc.orgresearchgate.net Its structure is pre-organized to act as a host molecule, capable of encapsulating smaller guest molecules within its cavity.
The attempted generation of a dianion from 6,7-Diphenyldibenzo[e,g] chinesechemsoc.orgcqvip.comdiazocine, while resulting in a molecular rearrangement, underscores the rich electronic nature of the scaffold that can be exploited in designing host-guest interactions. nih.gov By attaching specific functional groups to the diazocine core, chemists can direct its self-assembly into larger, ordered structures like stacks, chains, or cages. These organized systems can exhibit novel collective properties, different from those of the individual molecules, with potential applications in areas like molecular sensing, transport, and the development of porous materials. The inherent chirality of the scaffold can also be used to induce chirality in the resulting supramolecular assemblies, opening possibilities for creating chiral materials for separation or sensing. chinesechemsoc.orgresearchgate.net
Future Prospects and Research Directions for 6,7 Diphenyldibenzo E,g 1 2 Diazocine Chemistry
Development of Next-Generation Enantioselective Methodologies
The first successful enantioselective synthesis of 6,7-Diphenyldibenzo[e,g] rsc.orgrhhz.netdiazocine utilized a chiral phosphoric acid (CPA) catalyzed cyclocondensation. While this method provides excellent enantioselectivity, future research will likely focus on the development of even more efficient and versatile synthetic routes.
One promising avenue is the exploration of next-generation chiral phosphoric acid catalysts . Recent trends in CPA design involve the introduction of sterically demanding groups or the use of supramolecular assembly to create highly specific catalytic pockets. rsc.orgnih.gov These advanced CPAs could potentially offer higher turnover numbers, lower catalyst loadings, and broader substrate scope for the synthesis of various substituted DDD derivatives. Data science and machine learning approaches are also emerging as powerful tools to accelerate the discovery of new catalyst scaffolds with enhanced reactivity and selectivity. nih.gov
Furthermore, the development of alternative catalytic systems beyond CPAs represents a significant area for future investigation. For instance, transition metal catalysis, which has been successfully employed for the synthesis of other axially chiral compounds, could be adapted for the asymmetric synthesis of the DDD core. mdpi.com Exploring different metals and chiral ligands may lead to novel synthetic pathways with complementary reactivity and stereoselectivity. The use of chiral solvents or additives that can induce and amplify chirality in a macromolecular scaffold is another innovative approach that could be explored. acs.org
The table below outlines potential next-generation methodologies for the enantioselective synthesis of DDD.
| Methodology | Potential Advantages | Key Research Focus |
| Advanced Chiral Phosphoric Acids | Higher efficiency, lower catalyst loading, broader substrate scope. | Design of sterically demanding and supramolecular CPAs; data-driven catalyst discovery. |
| Transition Metal Catalysis | Novel reaction pathways, complementary stereoselectivity. | Screening of various metal/ligand combinations; optimization of reaction conditions. |
| Chirality Induction Strategies | Use of readily available chiral sources. | Exploration of chiral solvents and additives; development of macromolecular catalysts. |
Comprehensive Investigation of Mechanistic Pathways
While initial density functional theory (DFT) calculations have provided a model for the origin of enantioselectivity in the CPA-catalyzed synthesis of DDD, a more comprehensive understanding of the reaction mechanism is crucial for rational catalyst design and optimization. acs.org
A deeper understanding of the factors governing stereoselectivity will be paramount. This includes elucidating the precise role of the chiral catalyst in orienting the substrates, the nature of the non-covalent interactions in the transition state, and the influence of reaction parameters such as solvent, temperature, and additives on the enantiomeric excess.
Expansion of Catalytic Applications to Challenging Chemical Reactions
The rigid and chiral scaffold of DDD makes it an excellent platform for the development of novel ligands for asymmetric catalysis. Preliminary studies have shown that DDD-based phosphoramidite (B1245037) ligands can be effective in palladium- and rhodium-catalyzed reactions. Future efforts should be directed towards applying these and other DDD-derived catalysts to a broader range of challenging and synthetically important chemical transformations.
One area of significant potential is asymmetric C-H functionalization . The direct and selective functionalization of C-H bonds is a major goal in modern organic synthesis. Chiral ligands that can effectively control the stereochemistry of C-H activation are highly sought after. mdpi.com The well-defined chiral environment provided by DDD-based ligands could be advantageous in directing metal catalysts to specific C-H bonds and inducing high enantioselectivity.
Another promising frontier is the application of DDD-based catalysts in asymmetric cross-coupling reactions . These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. The development of new chiral ligands that can improve the efficiency and selectivity of these transformations, particularly for challenging substrates, is an ongoing area of research. nih.gov The unique steric and electronic properties of DDD-derived ligands may offer advantages in controlling the stereochemical outcome of these reactions.
The table below highlights potential challenging reactions where DDD-based catalysts could be applied.
| Reaction Type | Potential Impact | Key Research Focus |
| Asymmetric C-H Functionalization | Access to complex chiral molecules from simple precursors. | Design of DDD-ligated catalysts for site- and stereoselective C-H activation. |
| Asymmetric Cross-Coupling | Efficient synthesis of enantioenriched biaryls and other important motifs. | Development of DDD-based ligands for Suzuki-Miyaura, Heck, and other cross-coupling reactions. |
| Asymmetric Hydrogenation/Transfer Hydrogenation | Green and efficient synthesis of chiral alcohols and amines. | Synthesis and evaluation of DDD-based phosphine (B1218219) and N-heterocyclic carbene ligands. |
| Enantioselective Cycloadditions | Construction of complex cyclic and polycyclic structures with high stereocontrol. | Exploration of DDD-derived Lewis acid and Brønsted acid catalysts. |
Advanced Materials Design Utilizing the Dibenzo[e,g]rsc.orgrhhz.netdiazocine Core
The inherent chirality, rigidity, and thermal stability of the DDD scaffold make it an attractive building block for the design of novel functional materials with unique optical, electronic, and chiroptical properties.
One exciting direction is the development of chiroptical materials . The incorporation of the DDD core into polymers or supramolecular assemblies could lead to materials with strong circular dichroism (CD) and circularly polarized luminescence (CPL). mdpi.com Such materials are of interest for applications in optical data storage, displays, and security features. The rigid, propeller-like shape of the DDD unit could facilitate the formation of well-ordered helical structures, amplifying the chiroptical response. nih.gov
The diazocine core, in general, has been explored in the context of organic light-emitting diodes (OLEDs) . The introduction of a chiral and rigid DDD unit could lead to the development of novel emitters for circularly polarized OLEDs (CP-OLEDs), which are of interest for 3D displays and other advanced optical technologies. Furthermore, the photoswitchable nature of some diazocine derivatives suggests that DDD-based systems could be designed to exhibit thermochromic or photochromic behavior , leading to applications in smart windows, sensors, and molecular switches.
Applications in Biologically Oriented Synthesis and Chemical Biology
The unique three-dimensional structure of the DDD scaffold also presents opportunities in the fields of medicinal chemistry and chemical biology. While the direct biological activity of DDD itself has not been extensively studied, its rigid framework can serve as a novel scaffold for the synthesis of biologically active molecules. nih.govnih.gov
The DDD core could be utilized as a scaffold for natural product synthesis . Many complex natural products possess rigid, polycyclic structures. The well-defined stereochemistry and conformational rigidity of the DDD unit could be exploited to control the stereochemical outcome of subsequent transformations in the synthesis of such molecules.
Furthermore, functionalized DDD derivatives could be developed as probes in chemical biology . For example, by attaching fluorescent tags or reactive groups to the DDD scaffold, it may be possible to create probes for studying biological processes, such as protein-protein interactions or enzyme activity. The inherent chirality of the scaffold could also be leveraged to design probes that interact stereoselectively with biological targets. There is also potential for the development of diazocine-based compounds as photoswitchable drugs in photopharmacology, where the biological activity can be controlled by light. beilstein-journals.orgresearchgate.net
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 6,7-Diphenyldibenzo[e,g][1,4]diazocine, and how are they optimized for yield and purity?
- Methodological Answer :
- Condensation Reactions : The compound can be synthesized via condensation of o-phenylenediamine with diethyl phthalate in the presence of sodium hydride, achieving ~71% yield. Infrared spectroscopy (IR) at 1695 cm⁻¹ confirms carbonyl groups, while mass spectrometry (MW 238) validates molecular weight .
- Palladium-Catalyzed Asymmetric Synthesis : Enantioselective routes involve palladium-catalyzed C–H activation and seven-membered-ring formation. Key steps include optimizing ligand systems (e.g., chiral phosphine ligands) and reaction temperatures (typically 80–100°C) to enhance enantiomeric excess (ee >90%) .
Q. How are structural and stereochemical properties of this compound characterized?
- Methodological Answer :
- Spectroscopic Techniques : IR spectroscopy identifies functional groups (e.g., absence of lactone carbonyl at ~1750 cm⁻¹ excludes competing structures). Nuclear magnetic resonance (NMR) resolves aromatic proton environments .
- Chiral Resolution : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose-based columns) separates enantiomers, validated by circular dichroism (CD) spectroscopy .
Q. What are the key challenges in handling and stabilizing this compound in experimental settings?
- Methodological Answer :
- Oxidative Sensitivity : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent degradation. Use antioxidants (e.g., BHT) in reaction mixtures .
- Solubility Limitations : Optimize solvent polarity (e.g., dichloromethane/toluene mixtures) for homogeneous reaction conditions .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be leveraged to design chiral ligand platforms?
- Methodological Answer :
- Ligand Design : The compound’s rigid, helical structure enables coordination to transition metals (e.g., Pd, Co). Modify substituents on the diazocine core to tune steric and electronic effects for asymmetric catalysis (e.g., Suzuki-Miyaura coupling) .
- Stereochemical Control : Use kinetic resolution during synthesis to isolate enantiopure ligands. Validate efficacy via catalytic performance metrics (e.g., turnover number >1,000) .
Q. How do contradictory spectroscopic or catalytic data arise, and how can they be resolved?
- Methodological Answer :
- Data Discrepancies : Contradictions may stem from impurities (e.g., residual solvents) or competing reaction pathways. Address via:
- Reproducibility Checks : Repeat experiments under standardized conditions (e.g., controlled humidity).
- Advanced Characterization : Use X-ray crystallography to unambiguously confirm molecular geometry .
- Catalytic Inconsistencies : Varying ligand-metal ratios or solvent polarity can alter catalytic activity. Employ factorial design to isolate critical variables .
Q. What theoretical frameworks guide the study of this compound’s electronic and steric properties?
- Methodological Answer :
- Computational Modeling : Density functional theory (DFT) predicts frontier molecular orbitals (HOMO/LUMO) to explain reactivity patterns (e.g., regioselectivity in C–H activation) .
- Transition State Analysis : Map energy barriers for enantioselective steps using molecular dynamics simulations .
Q. How can the compound’s inherent chirality be exploited in supramolecular chemistry or material science?
- Methodological Answer :
- Supramolecular Assembly : Utilize π-π stacking and hydrogen bonding to construct chiral frameworks for enantioselective sensing .
- Materials Integration : Embed enantiopure derivatives into metal-organic frameworks (MOFs) for asymmetric catalysis or chiral separation membranes .
Research Design and Validation
Q. What experimental designs are optimal for studying reaction mechanisms involving this compound?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps .
- In Situ Monitoring : Use techniques like Raman spectroscopy or mass spectrometry to track intermediate species .
Q. How can researchers ensure methodological rigor when publishing findings on this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
